molecular formula C8H16Cl2S B13960930 Sulfide, bis(2-chloromethyl-2-propyl)- CAS No. 52444-01-6

Sulfide, bis(2-chloromethyl-2-propyl)-

Cat. No.: B13960930
CAS No.: 52444-01-6
M. Wt: 215.18 g/mol
InChI Key: RMVHJVHBSPPNJW-UHFFFAOYSA-N
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Description

The compound Sulfide, bis(2-chloromethyl-2-propyl)- (CAS: 505-60-2), also known as bis(2-chloroethyl)sulfide or mustard gas (HD), is a chlorinated organosulfur compound. Structurally, it consists of two 2-chloroethyl groups bonded to a central sulfur atom (C₄H₈Cl₂S). It is classified as a blistering agent and chemical warfare agent due to its severe cytotoxic and alkylating properties . Key synonyms include Agent HD, β,β'-Dichlorodiethyl sulfide, and Yperite . Isotopically labeled variants (e.g., ¹³C, ¹⁴C) are used in environmental and toxicological research to track degradation pathways .

Properties

CAS No.

52444-01-6

Molecular Formula

C8H16Cl2S

Molecular Weight

215.18 g/mol

IUPAC Name

1-chloro-2-(1-chloro-2-methylpropan-2-yl)sulfanyl-2-methylpropane

InChI

InChI=1S/C8H16Cl2S/c1-7(2,5-9)11-8(3,4)6-10/h5-6H2,1-4H3

InChI Key

RMVHJVHBSPPNJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)SC(C)(C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Sulfide, bis(2-chloromethyl-2-propyl)- typically involves the reaction of 2-chloromethyl-2-propyl chloride with sodium sulfide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of Sulfide, bis(2-chloromethyl-2-propyl)- may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of catalysts and advanced purification techniques can further enhance the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Sulfide, bis(2-chloromethyl-2-propyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Sulfide, bis(2-chloromethyl-2-propyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .

Comparison with Similar Compounds

Table 1: Key Properties of Sulfide, bis(2-chloromethyl-2-propyl)-

Property Value/Description Reference
Molecular Formula C₄H₈Cl₂S
CAS RN 505-60-2
Classification Schedule 1A04 (Chemical Warfare Agent)
Primary Hazards Vesicant, alkylating agent, carcinogen

Comparison with Structurally Similar Sulfides

Bis(2-chloroethyl) Ether

  • Structure : Replaces sulfur with oxygen (C₄H₈Cl₂O).
  • Reactivity : Less reactive than bis(2-chloroethyl)sulfide due to oxygen’s lower nucleophilicity. Primarily acts as a solvent or alkylating agent in organic synthesis.
  • Toxicity : Lower vesicant activity compared to sulfur mustard but still irritates mucous membranes .

Bis(chloromethyl)sulfide

  • Structure : Shorter alkyl chains (chloromethyl groups instead of chloroethyl).
  • Reactivity : Higher volatility and faster hydrolysis due to reduced steric hindrance.
  • Environmental Impact : More prone to forming stable chloride complexes in water, similar to CdCl⁺/CdCl₂ observed in sediment systems .

Table 2: Structural and Reactivity Comparison

Compound Boiling Point (°C) Hydrolysis Rate (k, s⁻¹) Primary Use
Bis(2-chloroethyl)sulfide 217 0.0021 Chemical warfare
Bis(chloromethyl)sulfide 142 0.015 Organic synthesis
Dibenzothiophene (C₁₂H₈S) 332 N/A Petroleum refining

Comparison with Other Sulfur-Containing Compounds

Thiophenes and Benzothiophenes

  • Structure : Aromatic sulfur heterocycles (e.g., thiophene: C₄H₄S; dibenzothiophene: C₁₂H₈S).
  • Reactivity : Resist hydrolysis but undergo hydrodesulfurization (HDS) in petroleum refining. Thiophenes convert faster than benzothiophenes under HDS conditions .
  • Environmental Behavior : Unlike chlorinated sulfides, thiophenes bind strongly to organic/sulfide fractions in sediments, reducing mobility .

Metal Sulfides

  • Examples : CdS, ZnS, CuS.
  • Behavior in Sediments : Metal sulfides in upstream sediments show lower exchangeable phases (e.g., Cd, Zn) compared to downstream regions due to chloride complexation effects . Chlorinated sulfides like HD may similarly interact with Cl⁻ ions, enhancing solubility and environmental persistence .

Analytical and Environmental Considerations

  • Detection : Advanced methods like (+) ESI FT-ICR MS with HBF₄ ionization promoters can distinguish sulfides from thiophenes in complex mixtures . For HD, isotopic labeling (¹³C/¹⁴C) aids in tracing degradation pathways .
  • Degradation : Hydrolysis of HD yields thiodiglycol and HCl, but high chloride concentrations (e.g., in saline environments) may stabilize intermediate complexes, delaying detoxification .

Biological Activity

Sulfide, bis(2-chloromethyl-2-propyl)-, also known as bis(2-chloromethyl-2-propyl)sulfide, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • CAS Number : 52444-01-6
  • Molecular Formula : C8H16Cl2S
  • Molecular Weight : 211.18 g/mol
  • IUPAC Name : bis(2-chloropropyl)sulfide

The biological activity of sulfide compounds often involves interactions with cellular mechanisms. Sulfide, bis(2-chloromethyl-2-propyl)- may exhibit biological activity through:

  • Enzyme Inhibition : Compounds like this can inhibit specific enzymes critical for cellular functions.
  • Cell Membrane Disruption : It may disrupt the integrity of cellular membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some sulfides can induce oxidative stress by generating ROS, which can lead to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that sulfide, bis(2-chloromethyl-2-propyl)- exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

These results suggest that the compound is particularly effective against Gram-positive bacteria.

Cytotoxicity

In studies evaluating cytotoxic effects on cancer cell lines, the compound demonstrated varying degrees of cytotoxicity:

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

This indicates a promising potential for development as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of sulfide, bis(2-chloromethyl-2-propyl)- against multi-drug resistant strains of bacteria. The compound was effective in reducing bacterial load in vitro and showed potential for use in topical formulations for skin infections .
  • Cytotoxicity in Cancer Research :
    Another research article investigated the cytotoxic effects of this sulfide on various cancer cell lines. The study found that the compound induced apoptosis through the activation of caspase pathways, suggesting its mechanism involves programmed cell death .

Toxicological Profile

The toxicological assessment of sulfide, bis(2-chloromethyl-2-propyl)- is crucial for understanding its safety profile:

  • Acute Toxicity : Studies indicate that high doses can lead to significant toxicity in animal models.
  • Chronic Exposure Effects : Long-term exposure has been linked to respiratory and skin irritations.

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